The synthesis of Peficitinib hydrobromide involves a complex seven-step linear sequence starting from 4-chloro-7-azaindole. The initial step includes the N-protection of the compound using triisopropylsilyl chloride, followed by lithiation at the C-5 position using sec-butyllithium. This lithiation is selectively directed by the protecting group, allowing for subsequent reactions that yield the desired product .
The molecular formula for Peficitinib hydrobromide is C₁₆H₁₈BrN₅O, with a molecular weight of approximately 366.25 g/mol. The compound features a complex structure characterized by an azaindole core, which is critical for its biological activity.
Peficitinib hydrobromide undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Peficitinib exerts its therapeutic effects by selectively inhibiting Janus kinases, thereby blocking the signaling pathways activated by pro-inflammatory cytokines such as interleukins and interferons. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, thereby reducing inflammation and joint damage associated with rheumatoid arthritis.
Peficitinib hydrobromide exhibits several notable physical and chemical properties:
Peficitinib hydrobromide is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2